![molecular formula C32H32I2N2 B12526103 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide CAS No. 653584-10-2](/img/structure/B12526103.png)
2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is a complex organic compound that belongs to the family of indolium salts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide typically involves a multi-step process. One common method includes the reaction of 1,1,3-trimethyl-1H-benzo[e]indole with ethene-1,2-diyl bis(diiodide) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced indolium derivatives.
Substitution: Formation of halogen-substituted indolium salts.
科学的研究の応用
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)[][3].
作用機序
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In materials science, its unique electronic properties allow it to function as an efficient charge carrier in organic semiconductors .
類似化合物との比較
Similar Compounds
- 1,1,3-Trimethyl-1H-benzo[e]indolium chloride
- 1,1,3-Trimethyl-1H-benzo[e]indolium bromide
- Ethene-1,2-diyl bis(1,1,3-trimethyl-1H-benzo[e]indolium) chloride
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as in organic electronics and photodynamic therapy .
特性
CAS番号 |
653584-10-2 |
|---|---|
分子式 |
C32H32I2N2 |
分子量 |
698.4 g/mol |
IUPAC名 |
1,1,3-trimethyl-2-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]benzo[e]indol-3-ium;diiodide |
InChI |
InChI=1S/C32H32N2.2HI/c1-31(2)27(33(5)25-17-15-21-11-7-9-13-23(21)29(25)31)19-20-28-32(3,4)30-24-14-10-8-12-22(24)16-18-26(30)34(28)6;;/h7-20H,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
SFVWURBEULXFKR-UHFFFAOYSA-L |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


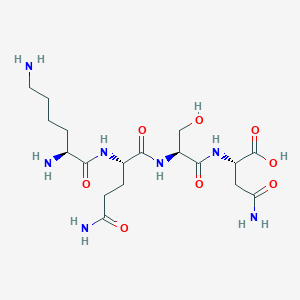

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
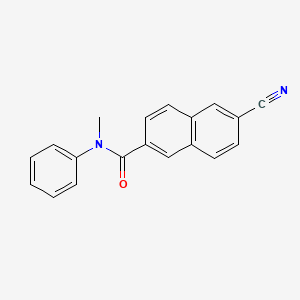
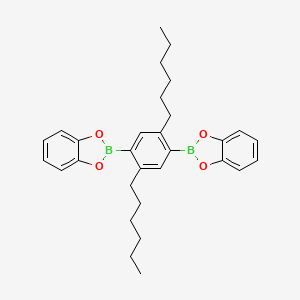
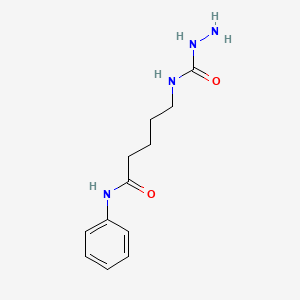
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
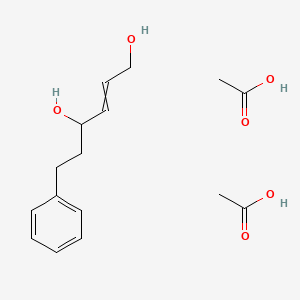
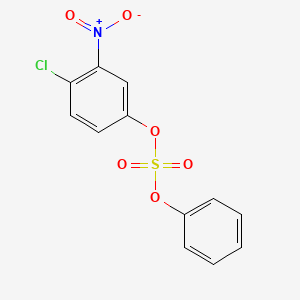
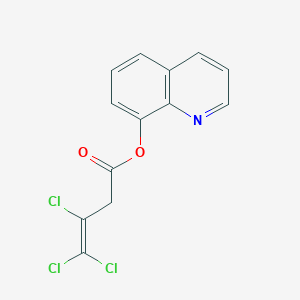

![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
